![molecular formula C7H9BrN2OS B143849 2-氨基-5,6-二氢苯并[d]噻唑-7(4H)-酮盐酸盐 CAS No. 805250-54-8](/img/structure/B143849.png)

2-氨基-5,6-二氢苯并[d]噻唑-7(4H)-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

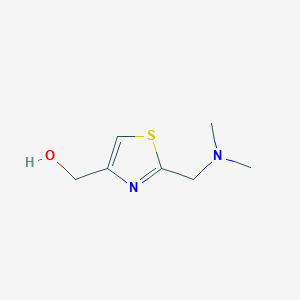

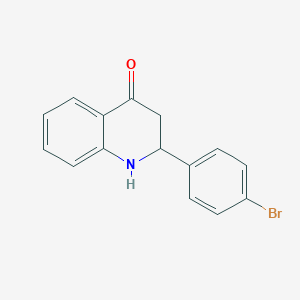

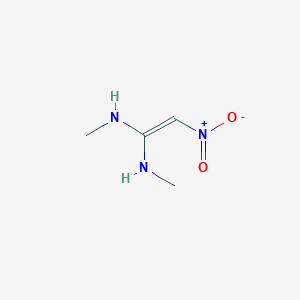

The compound 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide is a derivative of the 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one class of compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The core structure consists of a benzothiazole moiety, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The presence of the amino group at the 2-position makes it a versatile intermediate for further chemical modifications .

Synthesis Analysis

The synthesis of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves the bromination of 1,3-Cyclohexanedione to form 2-Bromo-1,3-Cyclohexanedione, followed by a reflux reaction with thiourea in an ethanol medium. The reaction is carried out at 80°C for six hours, resulting in a yield of 74%. The synthesized product is then purified through re-crystallization to achieve the desired purity. The structure of the synthesized compound is confirmed by 1H NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one is characterized by the presence of a benzothiazole skeleton, which is a fused ring system consisting of a benzene ring and a thiazole ring. The compound also features an amino group at the 2-position, which is a key functional group that can participate in various chemical reactions. The structure is confirmed using 1H NMR, which provides information about the hydrogen atoms in the molecule and their chemical environment .

Chemical Reactions Analysis

The amino group in 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one makes it a reactive site for various chemical transformations. This group can undergo reactions such as alkylation, acylation, and condensation with other chemical entities, leading to a wide range of derivatives with potential biological activities. The reactivity of the amino group also allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one are influenced by its molecular structure. The presence of the benzothiazole ring system contributes to the compound's stability and chemical reactivity. The amino group increases the compound's solubility in polar solvents and provides sites for further chemical modifications. The purification of the compound through re-crystallization suggests that it has a crystalline nature, which is important for its characterization and use in further applications .

科学研究应用

合成和表征

2-氨基-5,6-二氢苯并[d]噻唑-7(4H)-酮盐酸盐是通过溴代-1,3-环己二酮和硫脲在乙醇介质中回流反应合成的,收率达到74%。 通过再结晶纯化产物,并使用1HNMR等技术对其结构进行表征,确认所需化合物的形成(Chen Qi-fan, 2010)。

结构和反应性研究

该化合物参与研究,重点关注其结构性质和反应性。 例如,已进行了关于相关2-氨基噻唑的单氢溴酸盐的质子化位点和氢键研究,提供了有关它们的分子构象、质子化位点和分子间氢键模式的见解(Denise Böck等,2021)。此外,已研究了类似化合物的区域选择性环化,使用元素溴作为亲电试剂获得溴甲基衍生物,进一步阐明了这类化合物的环化反应和区域选择性(M. Fizer et al., 2021)。

衍生物合成和应用

正在进行从2-氨基-5,6-二氢苯并[d]噻唑-7(4H)-酮盐酸盐合成衍生物及其潜在应用的研究。 例如,已从相关化合物合成了噻唑烷和噁唑烷等衍生物,展示了这些化合物的多功能性和潜在用途,可以创造具有可能在生物或工业应用中使用的新化学实体(M. Badr等,1981)。

生物和药物化学

虽然有关药物使用、剂量和副作用的讨论受到限制,但值得注意的是,相关噻唑衍生物正在探索其对各种癌细胞系的细胞毒性,表明这些化合物在药物化学应用中的潜力。 研究表明,某些噻唑衍生物对一系列癌细胞系表现出显著活性,强调了这些化合物在药物发现和开发过程中的重要性(R. Mohareb et al., 2017)。

未来方向

属性

IUPAC Name |

2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS.BrH/c8-7-9-4-2-1-3-5(10)6(4)11-7;/h1-3H2,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIACPTWMIHUNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC(=N2)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630653 |

Source

|

| Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide | |

CAS RN |

805250-54-8 |

Source

|

| Record name | 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)